3-(1H-Pyrazol-1-yl)benzaldehyde oxime
Description
Fundamental Role of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts them with significant chemical stability and a diverse range of biological activities. mdpi.comnih.govrsc.org First discovered in 1883, pyrazoles are a cornerstone of heterocyclic chemistry and are found in numerous pharmacologically important agents. mdpi.comnih.gov Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.gov The versatility of the pyrazole ring allows for extensive functionalization, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties. nih.gov This adaptability has made pyrazole-based compounds central to the development of new drugs and advanced materials. rsc.orgresearchgate.net
Versatility of Oxime Functionality in Synthetic and Supramolecular Architectures
The oxime functional group (C=N-OH) is a versatile and valuable tool in both synthetic and supramolecular chemistry. nsf.govrsc.org Oximes are readily synthesized from carbonyl compounds and hydroxylamine (B1172632), and their unique electronic and structural features allow them to participate in a wide array of chemical transformations. nsf.govwikipedia.orggoogle.com In synthetic chemistry, oximes serve as precursors to a variety of nitrogen-containing compounds and can undergo reactions such as the Beckmann rearrangement to form amides. wikipedia.org
In the realm of supramolecular chemistry, the hydrogen-bonding capability of the oxime group is of particular importance. acs.orgeurjchem.comumsl.edu The ability of the oxime's hydroxyl group to act as a hydrogen bond donor and the nitrogen atom to act as an acceptor facilitates the formation of well-defined supramolecular assemblies, such as dimers and catemers. eurjchem.comscispace.com This predictable hydrogen-bonding behavior makes oximes valuable synthons for the construction of complex, ordered molecular architectures. acs.orgumsl.edu
Strategic Importance of Integrating Pyrazole and Oxime Moieties: The Case of 3-(1H-Pyrazol-1-yl)benzaldehyde Oxime
The combination of a pyrazole ring and an oxime group within a single molecule, as exemplified by this compound, presents a strategic approach to designing compounds with multifaceted properties. This integration brings together the established biological relevance and coordination capabilities of the pyrazole moiety with the synthetic versatility and supramolecular directing ability of the oxime function.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | IUPAC Name |
| This compound | 1017782-43-2 | C10H9N3O | (E)-N-{[3-(1H-pyrazol-1-yl)phenyl]methylidene}hydroxylamine |
| 3-(1H-Pyrazol-1-yl)benzaldehyde | 852227-92-0 | C10H8N2O | 3-(1H-pyrazol-1-yl)benzaldehyde |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | C10H8N2O | 4-(1H-pyrazol-1-yl)benzaldehyde |
| 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde | 78425-11-3 | C11H10N2O | 3-(Pyrazol-1-ylmethyl)benzaldehyde |
| Benzaldehyde (B42025) oxime | 932-90-1 | C7H7NO | Benzaldehyde oxime |
Data sourced from multiple chemical suppliers and databases. wikipedia.orgfluorochem.co.uksigmaaldrich.comchemimpex.combldpharm.com
Current Research Landscape and Future Directions for Pyrazolyl Oxime Compounds
Current research into pyrazolyl oxime compounds is driven by their potential applications in medicinal chemistry and materials science. nih.govmdpi.com Studies have explored the synthesis of various derivatives and their biological activities, with some compounds showing promising insecticidal and acaricidal properties. mdpi.comnih.gov The ability of these compounds to act as ligands for metal complexes is also an active area of investigation, with potential applications in catalysis and the development of novel inorganic materials. nih.govcapes.gov.br
Future research is likely to focus on several key areas:
Expansion of Structural Diversity: The synthesis of new pyrazolyl oxime derivatives with a wider range of substituents on both the pyrazole and aromatic rings will be crucial for fine-tuning their properties.
Exploration of Biological Activities: Systematic screening of these compounds for a broader range of biological activities, including antimicrobial, antiviral, and anticancer properties, could lead to the discovery of new therapeutic leads. nih.govmdpi.com
Development of Advanced Materials: The use of pyrazolyl oximes as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) holds significant promise for applications in gas storage, separation, and catalysis.
Supramolecular Chemistry and Crystal Engineering: A deeper understanding of the intermolecular interactions governing the solid-state packing of these molecules will enable the rational design of materials with desired physical and chemical properties. rsc.orgeurjchem.com
Table 2: Research Highlights of Pyrazole Oxime Derivatives
| Research Area | Key Findings | Reference |
| Acaricidal and Insecticidal Activity | A series of pyrazole oxime compounds containing a substituted pyridyl moiety exhibited good acaricidal activity against Tetranychus cinnabarinus and excellent insecticidal activities against Oriental armyworm. | nih.govmdpi.com |
| Antiproliferative Activity | Certain pyrazole oxime derivatives displayed significant antiproliferative activities against HepG2 cells, with IC50 values better than the control drug 5-fluorouracil. | nih.gov |
| Synthetic Methodologies | Efficient synthetic routes to novel pyrazole oxime derivatives have been developed, often involving the reaction of pyrazole carbaldehydes with hydroxylamine and subsequent derivatization. | mdpi.comnih.gov |
| Structural Characterization | The structures of various pyrazole oxime compounds have been confirmed using techniques such as 1H NMR, 13C NMR, and elemental analysis. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(NZ)-N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c14-12-8-9-3-1-4-10(7-9)13-6-2-5-11-13/h1-8,14H/b12-8- |
InChI Key |
HKDKCFOJVTVDLF-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C=NO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 1 Yl Benzaldehyde Oxime and Its Analogues
Strategic Syntheses of 3-(1H-Pyrazol-1-yl)benzaldehyde Oxime Scaffold
The construction of the this compound scaffold can be approached in two primary ways: formation of the oxime from a pre-existing pyrazolyl benzaldehyde (B42025) or construction of the pyrazole (B372694) ring onto a benzaldehyde-derived precursor.
Optimization of Oxime Formation from Benzaldehyde Precursors
The direct conversion of a benzaldehyde to an oxime is a fundamental and widely used transformation in organic synthesis. The synthesis of this compound starts with its corresponding aldehyde precursor, 3-(1H-pyrazol-1-yl)benzaldehyde. fishersci.sesigmaaldrich.com The standard method for this conversion involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride.
Optimization of this reaction typically focuses on the choice of solvent, base, and reaction temperature to maximize yield and minimize reaction time. For instance, the synthesis of various oxime conjugates has been achieved by treating the corresponding aldehyde with hydroxylammonium chloride in a suitable solvent. nih.gov The reaction conditions can be fine-tuned to ensure the complete conversion of the starting aldehyde.
Table 1: General Conditions for Oxime Formation
| Parameter | Condition | Purpose |
| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) | Source of the oxime nitrogen and oxygen |
| Solvent | Ethanol, Methanol, Water, Pyridine (B92270) | To dissolve reactants and facilitate the reaction |
| Base | Sodium acetate, Sodium carbonate, Pyridine | To neutralize the HCl released from hydroxylamine hydrochloride |
| Temperature | Room temperature to reflux | To control the reaction rate |
Pyrazole Ring Construction Approaches
The pyrazole ring is a key structural motif, and numerous methods have been developed for its synthesis. These methods often involve the reaction of a hydrazine (B178648) derivative with a 1,3-difunctionalized compound.
The Knorr pyrazole synthesis and related methods are the most common approaches, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
Variations of this strategy include:
Reaction with α,β-Unsaturated Ketones and Aldehydes: Hydrazine can react with α,β-unsaturated carbonyl compounds. The initial Michael addition is followed by cyclization and oxidation to yield the pyrazole. nih.gov
Iodine(III)-Catalyzed Cyclization: α,β-Unsaturated hydrazones and oximes can undergo an iodine(III)-catalyzed cyclization, which involves an aryl shift and aromatization to produce fully functionalized pyrazoles. organic-chemistry.org
Copper-Catalyzed Aerobic Oxidative Cyclization: β,γ-Unsaturated hydrazones can be converted to pyrazole derivatives through a copper-catalyzed aerobic oxidative cyclization. This reaction is initiated by the formation of a hydrazonyl radical. organic-chemistry.org
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, enhancing atom economy and reducing waste. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles.
Three-Component Reactions: A common strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.orgbeilstein-journals.org For example, a three-component reaction of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides yields 3-trifluoromethylpyrazoles under mild, metal-free conditions. organic-chemistry.org Another approach uses aryl glyoxals, aryl thioamides, and pyrazolones to create pyrazole-linked thiazoles. acs.org
Four-Component Reactions: These reactions allow for even greater molecular diversity. A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles from the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. nih.govrsc.org
Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis
| No. of Components | Reactants | Catalyst/Conditions | Product Type |
| Three | Aldehyde, 1,3-Dicarbonyl, Hydrazine | Yb(PFO)₃ | Polysubstituted pyrazoles beilstein-journals.org |
| Three | Vinyl azide, Aldehyde, Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazoles organic-chemistry.org |
| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium gluconate / Water | Dihydropyrano[2,3-c]pyrazoles rsc.org |
| Four | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Palladium catalyst | Pyrazole derivatives organic-chemistry.org |
Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For pyrazole synthesis, this includes microwave-assisted organic synthesis (MAOS), ultrasound irradiation, and the use of green solvents.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. tandfonline.comacs.org It is a widely used technique for the synthesis of various pyrazole derivatives, including those with potential biological activity. rsc.orgnih.gov The synthesis of 1,3,5-trisubstituted pyrazoles, for instance, can be achieved through a one-pot, three-component reaction under microwave irradiation to form pyrazolines, which are then oxidized. rsc.org
Ultrasonic Irradiation: Sonication provides an alternative energy source for promoting chemical reactions. The synthesis of pyrano[2,3-c]pyrazoles has been successfully carried out using ultrasonic irradiation in water, often leading to excellent yields without the need for a catalyst. nih.gov
Green Solvents and Catalysts: The use of water as a solvent and recoverable catalysts, such as magnetic nanoparticles, aligns with the principles of green chemistry. nih.gov Catalyst-free reactions in water have also been reported, further enhancing the environmental credentials of these synthetic routes. nih.gov
Derivatization and Functionalization of this compound
The this compound scaffold possesses several sites for further chemical modification, allowing for the synthesis of a diverse library of compounds. The primary points of functionalization are the oxime group, the pyrazole ring, and the benzene (B151609) ring.
The oxime hydroxyl group can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives have been explored for various applications. For example, pyrazole oxime ether derivatives have been synthesized and investigated for their biological activities.
The pyrazole ring itself can be substituted, often guided by the initial synthetic strategy. The nitrogen atoms of the pyrazole can also be involved in further reactions, such as N-alkylation or N-arylation, if not already substituted.
Furthermore, the benzene ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing pyrazole and formyl oxime groups must be considered.
Examples of derivatization include:
Synthesis of Pyrazole-Hydrazones: The aldehyde group of the precursor can be condensed with various hydrazides to form pyrazole-hydrazone derivatives, which can be further cyclized or modified. mdpi.com
Formation of Fused Heterocycles: The pyrazole and aldehyde functionalities can be used as handles to construct fused ring systems. For example, pyrazole-4-carbaldehydes have been used to synthesize pyrazole-containing benzimidazole (B57391) hybrids. nih.gov
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrazole ring, as seen in the synthesis of carboxaldehyde pyrazoles. nih.gov
The strategic derivatization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties, leading to the development of novel compounds for a wide range of applications.
Modification of the Oxime Moiety
The oxime group is a key functional handle for derivatization, allowing for the synthesis of ethers and esters, or its conversion into highly reactive nitrile oxide intermediates.
The synthesis of pyrazole oxime ethers is a common strategy to introduce a wide range of substituents. This transformation is typically achieved by reacting the parent oxime with various alkyl or aryl halides in the presence of a base. For instance, a series of novel pyrazole oxime ethers containing a substituted pyridine ring has been synthesized. nih.govnih.gov The general synthetic route involves the condensation of a pyrazole carbaldehyde oxime with a substituted benzyl (B1604629) halide. nih.gov
In a typical procedure, the pyrazole carbaldehyde is first reacted with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) to form the corresponding oxime. nih.gov This oxime is then treated with a substituted benzyl chloride in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate to yield the desired oxime ether. nih.gov This method has been successfully applied to produce a variety of derivatives, including those with fluorinated phenoxy groups attached to the pyrazole ring and a chloropyridinylmethylthio group linked through the oxime ether bond. mdpi.com
Similarly, pyrazole oxime derivatives containing an oxazole (B20620) ring have been synthesized, demonstrating the versatility of this approach to incorporate different heterocyclic systems. rhhz.net The reaction conditions for these syntheses are generally mild, and the products are often obtained in good yields. nih.govmdpi.com The synthesis of pyrazole oxime esters has also been reported as a method for structural modification. mdpi.com
Table 1: Synthesis of Representative Pyrazole Oxime Ethers
| Starting Oxime | Reagent | Base/Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|
| 1-Methyl-3-methyl-5-(4-methoxyphenoxy)-1H-pyrazole-4-carbaldehyde oxime | 2-(2-Chloropyridin-5-yl-methylthio)benzyl chloride | K₂CO₃ / DMF | 1-Methyl-3-methyl-5-(4-methoxyphenoxy)-1H-pyrazole-4-carbaldehyde-O-[2-(2-chloropyridin-5-yl-methylthio)phenylmethyl]-oxime (9a) | 62% | mdpi.com |
| 1-Methyl-3-methyl-5-(2-fluorophenoxy)-1H-pyrazole-4-carbaldehyde oxime | 2-(2-Chloropyridin-5-yl-methylthio)benzyl chloride | K₂CO₃ / DMF | 1-Methyl-3-methyl-5-(2-fluorophenoxy)-1H-pyrazole-4-carbaldehyde-O-[2-(2-chloropyridin-5-yl-methylthio)phenylmethyl]-oxime (9c) | 53% | mdpi.com |
Note: The table presents selected examples to illustrate the synthetic methodology.
Aldoximes, including pyrazole-substituted analogues, serve as stable precursors for the in-situ generation of nitrile oxides. These highly reactive 1,3-dipolar species are not typically isolated but are immediately trapped by a dipolarophile in the reaction mixture. encyclopedia.pubmdpi.com The oxidation of the aldoxime to the corresponding nitrile oxide is a key step, and several methods have been developed for this transformation. encyclopedia.pubtandfonline.com
Common oxidizing agents include sodium hypochlorite (B82951) (bleach), chloramine-T, and hypervalent iodine reagents like iodobenzene (B50100) diacetate and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). encyclopedia.pubmdpi.comresearchgate.net For example, stirring an aldoxime in a biphasic solution of aqueous NaOCl and an organic solvent like dichloromethane (B109758) (DCM) effectively generates the nitrile oxide intermediate. mdpi.com This intermediate can then undergo a [3+2] cycloaddition reaction with an alkene or alkyne to form isoxazoline (B3343090) or isoxazole (B147169) rings, respectively. tandfonline.comtandfonline.com
A convenient method for this transformation involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of NaCl and Na₂CO₃, which can be performed under solvent-free ball-milling conditions. tandfonline.comtandfonline.com This approach is environmentally friendly and efficient for a wide range of substrates, including (hetero)aromatic and aliphatic aldoximes. tandfonline.com The generation of nitrile oxides from aldoximes is a crucial step in intramolecular nitrile oxide cycloaddition (INOC) reactions, which provide a powerful tool for constructing fused heterocyclic systems. encyclopedia.pubmdpi.com
Substitution Patterns on the Benzaldehyde and Pyrazole Rings
Modifying the substitution patterns on the benzaldehyde and pyrazole rings is a key strategy for diversifying the chemical structure and exploring structure-activity relationships.
The introduction of various heteroaromatic rings onto the pyrazole benzaldehyde oxime scaffold has been extensively explored to generate novel compounds. Pyridyl moieties are frequently incorporated, as seen in the synthesis of pyrazole oxime ethers containing a substituted pyridine ring. nih.govnih.govmdpi.com For example, 5-trifluoromethylpyridyl groups have been introduced, leading to compounds with significant biological activity. nih.gov The synthesis often involves the reaction of a pyrazole intermediate with a pyridine-containing synthon, such as 2-chloro-5-trifluoromethylpyridine. nih.gov
The synthesis of pyrazole derivatives linked to a thiazole (B1198619) ring has also been reported. nih.gov These hybrid molecules are of interest due to the combined pharmacological potential of both heterocyclic systems. researchgate.net Synthetic strategies often involve the condensation of a pyrazole-containing intermediate with a reagent that builds the thiazole ring. nih.gov Furthermore, the synthesis of pyrazolyl indoles has been accomplished, expanding the range of accessible heteroaromatic-substituted pyrazole derivatives. researchgate.net The incorporation of an oxazole ring into pyrazole oxime derivatives has also been successfully achieved. rhhz.net These synthetic efforts highlight the modularity of the pyrazole scaffold, which allows for the attachment of a wide array of other heterocyclic systems. bohrium.comnih.gov
To enhance the pharmacological profile of pyrazole-based compounds, specific pharmacophoric groups can be incorporated into the molecular structure. A notable example is the introduction of a nitrate (B79036) moiety (-ONO₂) to create nitric oxide (NO)-donating derivatives. nih.govnih.gov These compounds are designed as hybrid molecules that combine the properties of the parent pyrazole scaffold with the biological effects of nitric oxide.
The synthesis of these nitrate-functionalized pyrazoles involves the reaction of a corresponding alcohol precursor with fuming nitric acid in an acetic anhydride (B1165640) medium at low temperatures. Two series of pyrazole derivatives, one with an internal oxime and another with a terminal nitrate ester, have been designed and synthesized. nih.gov In one series, the nitrate group is attached to the end of an alkyl chain, while the oxime functionality is part of the core structure. nih.gov Another series incorporates the nitrate group into the oxime part of the molecule, forming O-nitro oxime ethers. nih.gov These compounds have been shown to release nitric oxide, confirming the successful incorporation of this pharmacophoric group. nih.govnih.gov
Mechanistic Elucidation of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis and transformation of pyrazole derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.
The generation of nitrile oxides from aldoximes via oxidation is a well-studied process. One common mechanism involves initial chlorination of the oxime by an oxidant like NaOCl to form a chloroxime (or hydroxamoyl chloride). chemtube3d.com Subsequent elimination of hydrogen chloride, facilitated by a base, leads to the formation of the nitrile oxide. chemtube3d.com This 1,3-dipole can then participate in concerted [3+2] cycloaddition reactions with dipolarophiles. tandfonline.comtandfonline.com
Intramolecular Nitrile Oxide Cycloaddition (INOC) reactions have also been mechanistically investigated. encyclopedia.pubmdpi.com In this process, the in-situ generated nitrile oxide reacts with a tethered alkene or alkyne within the same molecule. mdpi.comnih.gov This intramolecular cyclization is an efficient method for constructing fused polycyclic systems. encyclopedia.pub For example, a benzimidazole-containing aldoxime alkylated with a propargyl group was shown to undergo an INOC reaction upon treatment with bleach, where the nitrile oxide generated in situ engaged in a 1,3-dipolar cycloaddition with the neighboring alkyne to form a tetracyclic isoxazole derivative. mdpi.com
The mechanism for the synthesis of the pyrazole ring itself has also been a subject of study. While classical methods often involve the condensation of hydrazines with 1,3-dicarbonyl compounds, newer methods seek to avoid potentially hazardous reagents. One such method involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov Mechanistic studies suggest that this transformation proceeds through a diazatitanacyclohexadiene intermediate. A 2-electron oxidation of this intermediate induces N-N bond coupling, likely via an electrocyclic mechanism analogous to a Nazarov cyclization, to form the pyrazole ring. nih.gov
Detailed Understanding of Oxime Formation Mechanisms under Varying Conditions
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by hydroxylamine. However, at very low pH, hydroxylamine itself becomes protonated, reducing its nucleophilicity and slowing down the reaction. researchgate.net Conversely, under neutral or slightly basic conditions, hydroxylamine is in its more reactive free base form. researchgate.net In these conditions, the dehydration of the carbinolamine intermediate is often the rate-determining step. researchgate.net The mechanism can involve either a non-catalyzed formation of a zwitterionic intermediate or an acid-catalyzed pathway for the dehydration step. researchgate.net
The reaction conditions can be optimized to achieve high yields. For instance, the synthesis of various aryl oximes from aryl aldehydes and hydroxylamine hydrochloride has been successfully carried out at room temperature in a mineral water/methanol solvent mixture without the need for a catalyst, affording high yields in a short time. ias.ac.in The presence of salts in mineral water, such as carbonates and sulphates, was found to accelerate the reaction. ias.ac.in
Interactive Table: Factors Influencing Oxime Formation
| Factor | Effect on Reaction | Rationale |
| pH | Optimal pH is crucial; both highly acidic and basic conditions can be detrimental. | Balances the protonation of the carbonyl group for activation and the availability of the nucleophilic free base of hydroxylamine. researchgate.net |
| Solvent | Aprotic solvents with strong dipole moments can improve regioselectivity in pyrazole synthesis. organic-chemistry.org | Can influence the stability of intermediates and transition states. |
| Catalyst | Acids, bases, or heterogeneous catalysts can be employed. ias.ac.in | Can accelerate the rate-determining step, which is often the dehydration of the carbinolamine intermediate. researchgate.net |
| Temperature | Reactions are often conducted at room temperature or with gentle heating. ias.ac.in | Provides sufficient energy for the reaction to proceed without causing decomposition of reactants or products. |
| Reactant Structure | The reactivity of the carbonyl compound can vary. | Aldehydes are generally more reactive than ketones. researchgate.net |
Regioselectivity and Stereospecificity in Pyrazolyl Oxime Synthesis
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction that can lead to the formation of regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and the presence of acid catalysts. For example, the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines shows high regioselectivity when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). organic-chemistry.org
When an asymmetrically substituted pyrazole is used as the starting material, the subsequent reactions can exhibit not only stereoselectivity but also regioselectivity. For instance, the Michael addition of asymmetrically substituted pyrazoles to conjugated carbonyl alkynes can yield either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, and the position of the new substituent on the pyrazole ring (N1 or N2) is also controlled, demonstrating high regioselectivity. nih.gov The choice of catalyst, such as Ag2CO3, can play a crucial role in switching the stereochemical outcome of the reaction. nih.gov
In the context of the oxime functional group itself, if the two side-chains on the carbon atom of the C=N bond are different, the oxime can exist as two geometric stereoisomers, (E) and (Z). wikipedia.org These isomers are often stable and can be separated. The terms syn and anti were historically used to describe the stereochemistry of aldoximes based on the relative positions of the R group and the hydroxyl group. wikipedia.org A stereospecific reaction is one that, from a stereochemically distinct starting material, produces a stereochemically distinct product. In contrast, a stereoselective reaction is one in which one stereoisomer is formed or destroyed preferentially over all others. youtube.com While the initial formation of the oxime from the aldehyde is not typically stereospecific, subsequent reactions of the oxime can be designed to proceed with high stereoselectivity.
Metal-Mediated Transformations and Hydrolysis Reactions in Derivatization
Metal complexes of oximes are well-known and have been extensively studied. researchgate.net The coordination of an oxime to a metal ion can significantly alter its reactivity, making the coordinated oxime group susceptible to a variety of transformations. researchgate.net These metal-mediated reactions can be used for the synthesis of various organic compounds and for creating new ligand systems. researchgate.net The coordinated oxime has three potential reactive sites: the carbon, nitrogen, and oxygen atoms. researchgate.net
Metal-mediated transformations of oximes include nucleophilic and electrophilic reactions, intramolecular redox reactions, and template synthesis. researchgate.net For instance, the dehydration of aldoximes to nitriles can be facilitated by metal assistance. at.ua Another important reaction is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions; this rearrangement can also be influenced by the presence of metal ions. wikipedia.org
Hydrolysis of oximes, which regenerates the corresponding aldehyde or ketone, is another crucial transformation. wikipedia.org This reaction is typically carried out by heating in the presence of an inorganic acid. wikipedia.orgnoaa.gov However, harsh acidic conditions can sometimes lead to unwanted side reactions. mdpi.com Milder methods for deoximation have been developed, including those that utilize metal-containing Lewis acids. For example, a mixture of SnCl2 and TiCl3 in an aqueous solvent has been shown to effectively mediate the deoximation of ketoximes to produce the corresponding ketones in good to excellent yields under mild conditions. mdpi.com The hydrolytic stability of oximes is generally greater than that of analogous hydrazones. nih.govwikipedia.org
Interactive Table: Derivatization Reactions of Pyrazolyl Oximes
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Dehydration | Metal-assisted dehydration | Nitriles | at.ua |
| Beckmann Rearrangement | Acidic conditions, potentially metal-mediated | Amides | wikipedia.org |
| Hydrolysis (Deoximation) | Inorganic acids, heating | Aldehydes/Ketones | wikipedia.orgnoaa.gov |
| Metal-Mediated Deoximation | SnCl2/TiCl3, aqueous solvent | Aldehydes/Ketones | mdpi.com |
| Reduction | Sodium metal, hydrogenation, hydride reagents | Amines | wikipedia.org |
Coordination Chemistry and Metal Complexation of 3 1h Pyrazol 1 Yl Benzaldehyde Oxime Ligands
Principles of Ligand Design for Pyrazolyl Oxime Scaffolds
The design of pyrazolyl oxime ligands is centered around the strategic placement of donor atoms to facilitate chelation and the formation of stable metal complexes. The inherent electronic and structural properties of the pyrazole (B372694) and oxime moieties are key to their coordination behavior.
The oxime group (-C=N-OH) is a versatile coordinating moiety, capable of binding to metal ions in several ways. The nitrogen atom of the oxime group is a well-established donor site, participating in the formation of coordinate bonds with metal centers. orientjchem.orgorientjchem.org Additionally, the oxygen atom of the oxime can be involved in coordination, often after deprotonation, leading to the formation of a stable chelate ring. kjscollege.com The interplay between the oxime nitrogen and oxygen atoms allows for various chelation modes, which can influence the geometry and stability of the resulting metal complexes. In many pyrazole oxime Schiff base complexes, coordination occurs through the imine nitrogen and a deprotonated phenolic oxygen, forming a stable six-membered chelate ring. orientjchem.orgorientjchem.org
The pyrazole ring contains two nitrogen atoms, both of which can potentially coordinate to a metal ion. The specific nitrogen atom involved in coordination is often the pyridine-type nitrogen (N2), which possesses a lone pair of electrons readily available for donation. st-andrews.ac.uknih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netpen2print.orgresearchgate.netresearchgate.netresearchgate.net The coordination of the pyrazole nitrogen is a fundamental aspect of the chelating ability of these ligands, contributing to the formation of stable five- or six-membered chelate rings in conjunction with other donor atoms within the ligand structure. The coordination versatility of pyrazole and its derivatives is a significant factor in their widespread use in coordination chemistry. researchgate.net
Ligands incorporating the pyrazolyl oxime framework can exhibit flexidentate behavior, meaning they can coordinate to a metal center using a variable number of donor atoms. This adaptability allows for the formation of complexes with different geometries and nuclearities. Furthermore, these ligands can act as polytopic ligands, possessing multiple distinct binding sites. This characteristic enables them to bridge multiple metal centers, leading to the formation of polynuclear or polymeric coordination architectures. For instance, a polytopic Schiff base derived from a pyrazole derivative has been shown to exhibit two different binding modes, resulting in a unique binuclear triply bridged Co(III) cationic complex. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazolyl oxime ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
A range of transition metal complexes with ligands analogous to 3-(1H-Pyrazol-1-yl)benzaldehyde oxime have been synthesized and studied.
Mn(II) and Fe(II) Complexes: Studies on Mn(II) and Fe(II) complexes with salicyloyl pyrazole oxime Schiff bases have shown the formation of four-coordinate, square planar geometries. orientjchem.orgorientjchem.org These complexes are typically synthesized by reacting the ligand with the corresponding metal sulfate (B86663) in an alcoholic solution. orientjchem.org The ligands in these complexes act as bidentate donors, coordinating through the imine nitrogen and the deprotonated phenolic oxygen. orientjchem.orgorientjchem.org
Co(II) and Ni(II) Complexes: The coordination chemistry of Co(II) and Ni(II) with pyrazole-based oxime ligands has revealed interesting structural diversity. For example, a pyrazole imine-oxime compound was found to form a binuclear Co(III) complex and a mononuclear square planar Ni(II) complex, where the ligand underwent a metal-mediated hydrolysis in the presence of Ni(II). nih.gov Other studies on Co(II) and Ni(II) complexes with pyrazolyl Schiff base ligands have reported distorted octahedral geometries. st-andrews.ac.uk
Cu(II) Complexes: Copper(II) complexes with various pyrazole-derived ligands have been extensively investigated. These complexes exhibit a range of coordination geometries, including square planar and distorted octahedral. nih.govrsc.org The synthesis of Cu(II)-pyrazole complexes often involves the reaction of a pyrazole derivative with a Cu(II) salt, leading to complexes with varying metal-to-ligand ratios. nih.gov
UO2(II) Complexes: While specific studies on UO2(II) complexes with this compound are not readily available, research on uranyl complexes with related Schiff base ligands indicates the formation of six- and eight-coordinate complexes. rsc.org The coordination sphere often includes water molecules in addition to the organic ligand.
Pb(II) Complexes: Information on the coordination chemistry of Pb(II) with pyrazolyl oxime ligands is scarce in the available literature.
The characterization of these complexes typically involves elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their structural and electronic properties.
In many reported complexes of divalent transition metals with bidentate pyrazolyl oxime or related Schiff base ligands, a 1:2 metal-to-ligand (M:L) stoichiometry is commonly observed. orientjchem.orgorientjchem.orgresearchgate.netkjscollege.com This ratio often leads to the formation of mononuclear complexes where two ligand molecules coordinate to a single metal center.
However, other stoichiometries are also possible, depending on the nature of the ligand, the metal ion, and the reaction conditions. For instance, Cu(II)-pyrazole complexes have been reported with both 1:1 and 1:2 (M:L) ratios. nih.gov In some cases, polynuclear complexes can form, where the stoichiometry reflects the bridging nature of the ligand.
Table 1: Reported Metal-to-Ligand Stoichiometries in Analogous Pyrazolyl Oxime and Pyrazole-Based Ligand Complexes
| Metal Ion | Ligand Type | Reported Stoichiometry (M:L) | Reference(s) |
| Mn(II) | Salicyloyl pyrazole oxime Schiff base | 1:2 | orientjchem.orgorientjchem.orgresearchgate.net |
| Fe(II) | Salicyloyl pyrazole oxime Schiff base | 1:2 | orientjchem.orgorientjchem.org |
| Co(II) | Salicyloyl pyrazole oxime | 1:2 | kjscollege.com |
| Co(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | 1:1 (in a polynuclear complex) | rsc.org |
| Ni(II) | Salicyloyl pyrazole oxime | 1:2 | kjscollege.com |
| Ni(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | 1:2 | rsc.org |
| Cu(II) | Pyrazole derivative | 1:1 and 1:2 | nih.gov |
| Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | 1:2 and 1:1 | rsc.org |
Table 2: Summary of Coordination Geometries in Analogous Pyrazolyl Ligand Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
| Mn(II) | Salicyloyl pyrazole oxime Schiff base | Square Planar | orientjchem.orgorientjchem.org |
| Fe(II) | Salicyloyl pyrazole oxime Schiff base | Square Planar | orientjchem.orgorientjchem.org |
| Co(II) | Pyrazolyl Schiff base | Distorted Octahedral | st-andrews.ac.uk |
| Co(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Distorted Octahedral | rsc.org |
| Ni(II) | Salicyloyl pyrazole oxime | Square Planar | kjscollege.com |
| Ni(II) | Pyrazole imine-oxime | Square Planar | nih.gov |
| Cu(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Square Planar / Square-based Pyramidal | rsc.org |
Structural Elucidation and Spectroscopic Analysis of Metal Complexes
Advanced Spectroscopic Techniques for Coordination Environment (e.g., UV-Vis, IR, NMR)
Spectroscopic methods are fundamental in probing the electronic and structural properties of metal complexes.
Infrared (IR) Spectroscopy: In the hypothetical analysis of metal complexes of this compound, IR spectroscopy would be crucial. Scientists would look for shifts in the characteristic vibrational frequencies of the ligand upon coordination. Specifically, changes in the C=N (oxime and pyrazole) and N-O stretching bands would indicate the involvement of the oxime and pyrazole groups in bonding to the metal. A shift in the pyrazole ring vibrations would confirm its role as a donor group.
UV-Visible (UV-Vis) Spectroscopy: This technique would provide information on the electronic transitions within the complex. The spectra of the complexes would be compared to that of the free ligand to identify shifts in π→π* and n→π* transitions. For transition metal complexes, the appearance of new, weaker absorption bands in the visible region would suggest d-d electronic transitions, which are indicative of the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are powerful tools. The coordination of the ligand to a metal center would be expected to cause significant changes in the chemical shifts of the protons and carbons near the binding sites. For instance, a downfield shift of the pyrazole ring protons and the oxime proton would provide strong evidence of coordination through the pyrazole and oxime nitrogen atoms.
Single Crystal X-ray Crystallography for Precise Geometrical and Conformational Analysis
Unambiguously identify the atoms of the ligand that are bonded to the metal center.
Determine the coordination number and geometry (e.g., octahedral, tetrahedral, square planar) of the metal ion.
Measure critical bond lengths and angles, providing insight into the strength and nature of the metal-ligand bonds.
Observe the conformational arrangement of the ligand and the packing of the complex molecules in the crystal lattice.
Published crystal structures for complexes of the specific ligand this compound are not currently available in prominent databases.
Mass Spectrometry for Confirming Complex Formation and Ligand Transformation
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for confirming the formation and determining the stoichiometry of metal complexes in solution. Analysis of a complex of this compound would involve dissolving the complex and analyzing the resulting spectrum for peaks corresponding to the molecular ion of the complex or its characteristic fragments. For example, observing a peak corresponding to [M+L]⁺ or [M+2L]²⁺ (where M is a metal ion and L is the ligand) would confirm the formation of the complex and provide evidence for its composition. This technique is also sensitive enough to detect any transformations or rearrangements of the ligand that might occur during the complexation reaction.
As of now, specific mass spectrometry data for metal complexes of this compound has not been located in the reviewed literature.
Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 1 Yl Benzaldehyde Oxime
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher chemical reactivity and lower kinetic stability. mdpi.com
For pyrazole-based Schiff bases and related derivatives, DFT calculations have been employed to determine these orbital energies. researchgate.netajchem-a.com The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In similar pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring and the phenyl group, while the LUMO is distributed over the imine/oxime and aldehyde/ketone functionalities. This distribution suggests that these are the primary sites for electrophilic and nucleophilic attacks.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A higher electrophilicity index points to a greater capacity of the molecule to accept electrons. Theoretical studies on related pyrazole compounds have shown that substitutions on the phenyl or pyrazole rings can significantly tune these reactivity descriptors. researchgate.net
To illustrate, the following table presents hypothetical global reactivity descriptors for a pyrazole derivative, calculated using DFT.
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.5 |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.0 |
| Ionization Potential | I ≈ -EHOMO | 6.5 |
| Electron Affinity | A ≈ -ELUMO | 1.5 |
| Electronegativity | χ = (I + A) / 2 | 4.0 |
| Chemical Hardness | η = (I - A) / 2 | 2.5 |
| Global Softness | S = 1 / (2η) | 0.2 |
| Electrophilicity Index | ω = χ² / (2η) | 3.2 |
This table is illustrative and the values are not specific to 3-(1H-Pyrazol-1-yl)benzaldehyde oxime but are representative of similar pyrazole derivatives.
Prediction of Spectroscopic Properties and Conformational Isomers
DFT calculations are also instrumental in predicting spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Similarly, theoretical NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.
The conformational landscape of this compound is of significant interest due to the potential for isomerism. The oxime functional group can exist as E (anti) and Z (syn) isomers with respect to the C=N double bond. Furthermore, rotation around the single bonds connecting the pyrazole ring, the phenyl ring, and the oxime group can lead to various conformers. bohrium.comnih.gov Theoretical studies on similar oximes have shown that the relative energies of these isomers can be calculated with high accuracy using DFT. nih.gov Such calculations can predict the most stable conformer in the gas phase and can be extended to solution-phase studies by incorporating solvent models. The stability of these isomers is often influenced by intramolecular hydrogen bonding and steric hindrance. nih.gov
Molecular Modeling and Docking Studies for Biological Interactions
The pyrazole scaffold is a common feature in many biologically active compounds, including inhibitors of various enzymes. nih.govijraset.com Molecular modeling and docking studies are crucial computational techniques for exploring the potential biological activity of this compound.
Simulation of Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For pyrazole derivatives, docking studies have been successfully employed to investigate their binding to various protein targets, such as kinases and cyclooxygenases. mdpi.comceon.rsmdpi.com
In a typical docking study involving a pyrazole-containing compound, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein are then analyzed. researchgate.netresearchgate.net The binding affinity is estimated using a scoring function, which provides a measure of the strength of the ligand-protein interaction. For this compound, the pyrazole and phenyl rings could engage in hydrophobic and π-stacking interactions, while the oxime group and the pyrazole nitrogen atoms could act as hydrogen bond donors and acceptors.
Structure-Activity Relationship (SAR) Insights from Computational Data
Computational data from DFT and molecular docking can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds. nih.gov By comparing the calculated properties and binding affinities of different derivatives, it is possible to identify the structural features that are crucial for biological activity.
For pyrazole derivatives, QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to correlate molecular descriptors with their biological activities. ej-chem.orgresearchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A QSAR model can then be used to predict the activity of new, unsynthesized compounds. For this compound, computational SAR studies could explore how modifications to the pyrazole or phenyl rings, or to the oxime group, affect its predicted binding affinity to a specific target. This information can guide the design of more potent and selective analogs. nih.gov
Quantum Chemical Mechanistic Studies
Quantum chemical calculations can be used to investigate the mechanisms of chemical reactions at the molecular level. ic.ac.ukscholaris.ca For this compound, a key reaction is its formation from the corresponding aldehyde and hydroxylamine (B1172632).
The mechanism of oxime formation has been the subject of theoretical studies. chemtube3d.comacs.orgyoutube.comyoutube.com The reaction typically proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield the oxime. Quantum chemical calculations can be used to determine the structures and energies of the reactants, transition states, and products for each step of the reaction. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway. Such studies can also elucidate the role of catalysts, such as acids or bases, in facilitating the reaction. For the formation of this compound, theoretical calculations could clarify the stereochemical outcome of the reaction, predicting the ratio of E and Z isomers formed.
Elucidation of Reaction Pathways and Transition States
Theoretical studies on analogous systems, such as the formation of oximes from various aldehydes and the reactions of pyrazole derivatives, suggest a probable mechanistic pathway. The formation of an oxime typically proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final oxime product. Computational analysis of such a process would involve mapping the potential energy surface to identify the structures of reactants, intermediates, transition states, and products.
Table 1: Hypothetical Data Table for Reaction Pathway Analysis
| Step | Reactants | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) |
| 1 | 3-(1H-Pyrazol-1-yl)benzaldehyde + NH₂OH | TS1 | Hemiaminal Intermediate | Data not available |
| 2 | Hemiaminal Intermediate | TS2 | This compound + H₂O | Data not available |
This table is for illustrative purposes only. The data is hypothetical as no specific computational studies for this reaction are available.
Investigation of Solvent and Catalytic Effects on Reaction Energetics
The reaction environment, including the choice of solvent and the presence of catalysts, can significantly impact the energetics and outcome of a chemical reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction rate. Catalysts, on the other hand, provide an alternative reaction pathway with a lower activation energy.
Computational studies can effectively model these effects. By employing different solvent models (e.g., implicit or explicit), researchers can predict how the reaction energetics would change in various media. Similarly, the role of a catalyst, such as an acid or a base, can be investigated by including the catalytic species in the calculations and determining the modified reaction pathway. For example, the formation of oximes is known to be catalyzed under acidic conditions, a phenomenon that could be quantitatively explored through theoretical calculations. researchgate.net
Table 2: Hypothetical Data Table for Solvent and Catalyst Effects
| Condition | Rate-Determining Step | Activation Energy (kcal/mol) |
| No Catalyst (Gas Phase) | Data not available | Data not available |
| No Catalyst (in Water) | Data not available | Data not available |
| Acid Catalyst (in Water) | Data not available | Data not available |
| Base Catalyst (in Water) | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical as no specific computational studies for this reaction are available.
While general principles of organic chemistry and existing computational studies on related molecules provide a framework for postulating the reaction mechanism of this compound, specific and detailed theoretical investigations are necessary to provide a definitive understanding. The absence of such studies in the current body of scientific literature highlights a gap in our knowledge and presents an opportunity for future research in the field of computational organic chemistry.
Catalytic Applications of 3 1h Pyrazol 1 Yl Benzaldehyde Oxime Metal Complexes
Catalysis in Organic Synthesis
Metal complexes derived from 3-(1H-Pyrazol-1-yl)benzaldehyde oxime have shown considerable promise as catalysts in various organic transformations, owing to the synergistic interplay between the metal center and the ligand.
Carbon-Carbon (C-C) Coupling Reactions
While specific studies on the application of this compound metal complexes in C-C coupling reactions are not extensively documented, the broader class of pyrazole-based ligands has demonstrated significant utility in this area. Pyrazolyl-metal complexes are known to be effective catalysts in fundamental C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. The nitrogen atoms of the pyrazole (B372694) ring can effectively stabilize the metal center, facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination.
For instance, palladium complexes bearing pyrazole-functionalized ligands have been successfully employed as catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. chemtube3d.com The structural features of this compound, with its potential for bidentate chelation through the pyrazole nitrogen and the oxime nitrogen or oxygen, suggest that its metal complexes could exhibit high catalytic activity and stability in such coupling reactions. The oxime moiety can further influence the electronic environment of the metal, potentially enhancing its catalytic efficiency. Further research into the synthesis and catalytic evaluation of well-defined metal complexes of this compound is warranted to explore their full potential in this important class of organic reactions.
Oxidative Transformations and Degradation Processes (e.g., Organic Dyes)
The metal complexes of ligands containing pyrazole and oxime functionalities have shown potential in catalyzing oxidative transformations, including the degradation of environmental pollutants like organic dyes. Iron complexes, in particular, are of interest for such applications due to iron's abundance and low toxicity. The degradation of azo dyes, a major class of water pollutants, often proceeds via reductive or oxidative pathways.
Studies on related systems, such as the degradation of the azo dye C.I. Reactive Red 2 using iron powder, have elucidated mechanisms involving the reduction of the azo linkage. nih.gov Furthermore, advanced oxidation processes employing iron and hydrogen peroxide (Fenton's reagent) are effective in degrading dyes like Methyl Orange. nih.gov The catalytic activity in these systems is often dependent on the generation of highly reactive hydroxyl radicals.
While direct studies on this compound complexes for dye degradation are limited, the coordination of this ligand to a metal like iron could enhance its catalytic activity. The ligand can stabilize the metal ion and facilitate the redox cycling required for the catalytic process. For example, copper complexes with pyrazole-based ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols to aldehydes. nih.govrsc.org This demonstrates the potential of such complexes to activate oxygen and participate in oxidative reactions.
Table 1: Catalytic Degradation of an Azo Dye using an Iron-Based System
| Dye | Catalyst System | Key Findings | Reference |
| C.I. Reactive Red 2 | Iron Powder | Degradation involves the reduction of the azo structure, leading to the formation of substituted benzene (B151609) and naphthalene (B1677914) derivatives. | nih.gov |
| Methyl Orange | Fe(0)/H₂O₂/UV | Complete degradation was achieved, with the process being more efficient under UV irradiation. The leaching of Fe²⁺ ions was found to be crucial for the cyclic Fenton mechanism. | nih.gov |
This table presents data from related systems to illustrate the potential application.
The application of this compound metal complexes in the oxidative degradation of organic dyes represents a promising area for future research, with the potential for developing robust and efficient catalysts for environmental remediation.
Polymerization Processes
The unique structural features of pyrazole-oxime type ligands make them attractive for the development of catalysts for polymerization reactions. The ability to systematically modify the ligand framework allows for the tuning of the catalyst's activity and the properties of the resulting polymer.
Pyridine-Oxime Ligated Iron Complexes in Isoprene (B109036) Polymerization
Although research specifically on this compound is not available, closely related pyridine-oxime ligated iron complexes have been investigated as highly active catalysts for the polymerization of isoprene. These studies provide valuable insights into the potential of this class of ligands in polymerization catalysis.
Iron complexes bearing bidentate pyridine-oxime ligands, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), have demonstrated high activity in the polymerization of isoprene. The resulting polyisoprene often exhibits a mixed microstructure, with varying proportions of cis-1,4, trans-1,4, and 3,4-units, depending on the specific ligand structure and reaction conditions.
For example, iron(II) complexes with pyridine-2-aldoxime (B213160) and its derivatives have been shown to be highly active, producing high molecular weight polyisoprene with narrow polydispersity indices (PDI). The nature of the substituent on the pyridine (B92270) ring can significantly influence the catalytic activity and the stereoselectivity of the polymerization.
Table 2: Catalytic Performance of Pyridine-Oxime Ligated Iron Complexes in Isoprene Polymerization
| Iron Complex/Ligand | Cocatalyst | Activity ( g/mol Fe·h) | Mₙ ( kg/mol ) | PDI | Polymer Microstructure | Reference |
| [Fe(pyridine-2-aldoxime)₂Cl₂] | MAO | Up to 6.5 × 10⁶ | 60–653 | 1.7–3.5 | cis-1,4-alt-3,4 | at.ua |
| [Fe(6-methylpyridine-2-aldoxime)₂Cl₂] | MAO | Lower activity | - | - | - | at.ua |
This table is based on data for analogous pyridine-oxime ligated iron complexes.
The high activity and the ability to control the polymer properties make these iron-based catalysts a promising alternative to traditional rare-earth metal-based systems for isoprene polymerization. The insights gained from these studies on pyridine-oxime ligands strongly suggest that iron complexes of this compound could also serve as effective catalysts for this important industrial process.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for the rational design of more efficient catalysts. For metal complexes of this compound, the interplay between the metal center and the ligand is expected to be a key feature of the catalytic mechanism.
Role of Metal-Ligand Cooperation in Catalysis
Metal-ligand cooperation (MLC) is a concept where both the metal center and the ligand are actively involved in the bond activation and formation steps of a catalytic cycle. nih.gov Protic pyrazole ligands, such as this compound, are well-suited for MLC due to the presence of the acidic N-H proton on the pyrazole ring and the potentially coordinating oxime group.
In a hypothetical catalytic cycle involving a metal complex of this ligand, the pyrazole N-H group can act as a proton shuttle, facilitating substrate activation or the release of the product. For example, in a hydrogenation reaction, the N-H bond could participate in the heterolytic cleavage of dihydrogen, where the proton is transferred to the ligand and the hydride binds to the metal.
The oxime group can also play a crucial role. The nitrogen and oxygen atoms of the oxime can coordinate to the metal center, influencing its Lewis acidity and redox potential. The geometry of the oxime group (E or Z isomer) can also affect the coordination environment and, consequently, the catalytic activity.
A proposed general mechanism involving metal-ligand cooperation with a pyrazole-containing ligand might involve the following steps:
Substrate Coordination: The substrate binds to the metal center.
Metal-Ligand Cooperation in Bond Activation: The pyrazole N-H group participates in proton transfer, assisting in the activation of a substrate bond (e.g., C-H, O-H, or H-H).
Migratory Insertion or other Transformation: The activated substrate undergoes transformation at the metal center.
Product Release: The product is released, often with the assistance of the ligand, which may get re-protonated in the process, regenerating the active catalyst.
While detailed mechanistic studies on complexes of this compound are yet to be performed, the principles of metal-ligand cooperation provide a strong framework for understanding their potential catalytic behavior. researchgate.net
Supramolecular Chemistry and Crystal Engineering of 3 1h Pyrazol 1 Yl Benzaldehyde Oxime Derivatives
Hydrogen Bonding Motifs and Self-Assembly Processes
Hydrogen bonds are the primary directional forces governing the self-assembly of 3-(1H-pyrazol-1-yl)benzaldehyde oxime derivatives. The molecule possesses two key hydrogen bond donor groups, the pyrazole (B372694) N–H and the oxime O–H, as well as multiple acceptor sites, namely the pyridinic nitrogen of the pyrazole ring and the nitrogen and oxygen atoms of the oxime moiety. scispace.comnih.gov This combination allows for the formation of a variety of robust supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds.
The self-assembly of NH-pyrazoles is predominantly directed by intermolecular N–H⋯N hydrogen bonds. nih.goviucr.org These interactions are a recurring and predictable feature in the crystal structures of pyrazole-containing compounds, leading to the formation of various well-defined motifs. nih.govresearchgate.net The pyrazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp2-hybridized nitrogen atom), facilitating strong and directional connections between molecules. semanticscholar.org
Similarly, the oxime group (–C=N–OH) is a potent director of supramolecular assembly. scispace.comnih.gov It can act as both a hydrogen-bond donor through its –O–H group and as an acceptor via the nitrogen and oxygen lone pairs. scispace.comnih.gov The O–H⋯N interaction, in particular, is a common and robust synthon in the crystal structures of oximes, leading to predictable self-assembly patterns. scispace.comresearchgate.netnih.gov In the case of this compound, a strong O–H⋯N hydrogen bond can be anticipated between the oxime's hydroxyl group and the nitrogen of an adjacent oxime or the pyridinic nitrogen of a neighboring pyrazole ring. researchgate.net
The competition and cooperation between the pyrazole N–H⋯N and oxime O–H⋯N interactions are crucial in determining the final supramolecular architecture of these derivatives. The relative acidity of the donors and basicity of the acceptors, as well as steric factors, will influence which hydrogen bonding motifs are preferentially formed.
The interplay of N–H⋯N and O–H⋯N hydrogen bonds in pyrazole and oxime derivatives gives rise to a variety of recurring structural motifs, including cyclic structures and extended chains. scispace.comnih.gov
Dimers: Both pyrazole and oxime moieties are well-known to form hydrogen-bonded dimers. scispace.comnih.govnih.gov Pyrazoles can form centrosymmetric dimers through a pair of N–H⋯N hydrogen bonds. nih.gov Oximes frequently form R²₂(6) ring motifs, where two molecules are linked by a pair of O–H⋯N hydrogen bonds. researchgate.netnih.gov
Trimers and Tetramers: In addition to dimers, pyrazole derivatives have been observed to form cyclic trimers and tetramers through sequential N–H⋯N hydrogen bonds. nih.govresearchgate.net This results in larger, well-organized supramolecular assemblies.
Linear Chains: The formation of one-dimensional (1D) linear or zigzag chains is another common self-assembly pattern. nih.govnih.gov In pyrazoles, these chains, often referred to as catemers, are propagated by a single N–H⋯N hydrogen bond between adjacent molecules. researchgate.net Similarly, oximes can form catemeric chains through either O–H⋯N or O–H⋯O interactions. scispace.comnih.gov In 2-hydroxy-2-phenylacetophenone oxime, for instance, intermolecular O–H⋯N hydrogen bonds link molecules into infinite chains. nih.gov
The specific motif adopted by this compound in the solid state will depend on a delicate balance of intermolecular forces, with these fundamental patterns of association being highly probable.
Table 1: Common Hydrogen Bonding Motifs in Pyrazole and Oxime Derivatives
| Motif | Functional Groups Involved | Resulting Assembly |
| Dimer (R²₂(n)) | Pyrazole-Pyrazole (N–H⋯N) or Oxime-Oxime (O–H⋯N) | Cyclic, discrete pair of molecules |
| Trimer | Pyrazole-Pyrazole (N–H⋯N) | Cyclic, discrete three-molecule assembly |
| Tetramer | Pyrazole-Pyrazole (N–H⋯N) | Cyclic, discrete four-molecule assembly |
| Linear Chain (Catemer) | Pyrazole-Pyrazole (N–H⋯N) or Oxime-Oxime (O–H⋯N/O–H⋯O) | One-dimensional polymer |
Influence of Hydrogen Bonding on Supramolecular Architecture
The presence of multiple hydrogen bonding sites in this compound allows for the potential formation of more complex, higher-dimensional networks. The combination of different synthons can lead to the assembly of two-dimensional (2D) sheets or even three-dimensional (3D) frameworks. semanticscholar.orgrsc.org The final architecture is a consequence of the molecule's strategy to satisfy all its strong hydrogen bonding requirements in the most sterically and energetically favorable way.
Crystal Packing and Network Formation
The crystal packing of this compound derivatives is a result of the interplay between the strong, directional hydrogen bonds and weaker, less directional forces such as van der Waals interactions and π-π stacking. These interactions work in concert to achieve a dense and stable crystalline lattice.
As established, the primary hydrogen bonding motifs can extend in one dimension to form chains. These 1D chains can then further assemble through weaker interactions to form higher-dimensional structures. For example, parallel 1D chains can be held together by π-π stacking interactions between the aromatic phenyl and pyrazole rings, leading to the formation of 2D sheets.
The potential for multiple, distinct hydrogen bonds in this compound also opens up pathways to more intricate networks. For instance, one type of hydrogen bond (e.g., N–H⋯N) could form a 1D chain, while a second type (e.g., O–H⋯N) could link these chains together, resulting in a 2D network. semanticscholar.orgrsc.org The construction of robust 3D networks typically requires strong and directional interactions extending in all three dimensions, a possibility for molecules with multiple, strategically placed functional groups.
Beyond the primary hydrogen bonds, other intermolecular forces play a crucial role in stabilizing the crystal lattice and influencing the properties of the solid-state material.
C–H⋯π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron-rich π-systems of adjacent molecules, further contributing to the cohesion of the crystal structure.
van der Waals Forces: These non-directional forces, arising from temporary fluctuations in electron density, are ubiquitous and play a fundamental role in achieving efficient space-filling in the crystal lattice.
Table 2: Key Intermolecular Interactions and Their Role in Crystal Packing
| Interaction Type | Description | Influence on Crystal Structure |
| Hydrogen Bonds | Strong, directional interactions between N-H/O-H donors and N/O acceptors. | Primary drivers of self-assembly, forming specific motifs (dimers, chains). scispace.comnih.gov |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Stabilizes the packing of 1D and 2D assemblies. |
| C–H⋯π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | Contribute to the cohesion and stability of the crystal lattice. |
| van der Waals Forces | Weak, non-directional attractive forces. | Facilitate dense packing and overall stabilization of the crystal structure. |
Advanced Characterization Techniques for Supramolecular Structures
The elucidation of supramolecular architectures, which are formed through non-covalent interactions, necessitates the use of sophisticated analytical methods. These techniques allow for the detailed investigation of the spatial arrangement of molecules and the nature of the interactions that govern the self-assembly process. In the context of pyrazole derivatives, which are known to form intricate networks, a combination of spectroscopic and diffraction methods is often employed. researchgate.netrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, can provide valuable information about hydrogen bonding and molecular proximities. nih.gov However, for a definitive and high-resolution understanding of the three-dimensional structure, single-crystal X-ray diffraction stands as the preeminent technique.
Single Crystal X-ray Diffraction for Hydrogen Bond Mapping
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed. youtube.com From this map, the positions of individual atoms, including non-hydrogen atoms, can be determined with high precision. While hydrogen atoms can be more challenging to locate due to their low electron density, modern diffractometers and refinement techniques often allow for their positions to be determined, providing a complete picture of the hydrogen-bonding network. nih.gov
In the case of pyrazole-containing compounds, the pyrazole ring itself offers both hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen atom) sites. researchgate.net The oxime functionality (-C=N-OH) also presents a potent hydrogen bond donor (the -OH group) and acceptor (the nitrogen atom). nih.gov The interplay of these groups can lead to the formation of various hydrogen-bonding motifs, such as dimers, chains, and more complex networks.
Detailed research findings from SC-XRD studies on derivatives of this compound would typically be presented in crystallographic data tables. These tables provide a standardized summary of the crystal structure determination.
Interactive Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Empirical Formula | C10H9N3O |
| Formula Weight | 187.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.034(2) |
| α (°) | 90 |
| β (°) | 105.21(3) |
| γ (°) | 90 |
| Volume (ų) | 901.5(4) |
| Z | 4 |
| Density (calculated) | 1.380 Mg/m³ |
| Absorption Coefficient | 0.096 mm⁻¹ |
| F(000) | 392 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 4500 |
| Independent reflections | 2050 [R(int) = 0.021] |
| Completeness to theta | 99.5 % |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Furthermore, the analysis of the crystal structure allows for the detailed characterization of the hydrogen bonds, including the donor-acceptor distances and the angles, which are critical for understanding the strength and directionality of these interactions.
Interactive Table 2: Typical Hydrogen Bond Geometry in Pyrazole Oxime Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for A |
| O-H···N(pyrazole) | 0.82 | 1.95 | 2.76(2) | 175(3) | -x+1, y+1/2, -z+3/2 |
| N(pyrazole)-H···O(oxime) | 0.86 | 2.01 | 2.85(2) | 168(2) | x, -y+1/2, z-1/2 |
| C-H···O(oxime) | 0.93 | 2.45 | 3.35(3) | 162(2) | x-1, y, z |
These tables illustrate how single-crystal X-ray diffraction provides quantitative data that is essential for understanding and designing supramolecular structures based on this compound and its derivatives. The precise mapping of hydrogen bonds allows for the rationalization of observed crystal packing and the prediction of how modifications to the molecular structure might influence the resulting supramolecular architecture. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-(1H-Pyrazol-1-yl)benzaldehyde oxime?
- Methodological Answer : The compound is synthesized via a two-step process:
Oxime Formation : React substituted benzaldehyde with excess hydroxylamine hydrochloride (NHOH·HCl) under alkaline conditions to form the benzaldehyde oxime intermediate. Excess NHOH ensures complete conversion .
Coupling with Pyrazole : React the oxime intermediate with 3-(trifluoromethyl/difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (NEt) as a base. Purify the final product via flash chromatography (hexane/ethyl acetate) .
Key Considerations : Monitor reaction progress via TLC and ensure anhydrous conditions for carbonyl chloride reactions.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : The aldehyde proton (CHO) in the oxime appears as a singlet at δ 9.8–10.0 ppm in H NMR. Pyrazole protons resonate as distinct peaks in δ 6.5–8.5 ppm .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters include bond lengths (C=N: ~1.28 Å) and torsion angles to confirm E/Z isomerism .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: ~260–280 g/mol depending on substituents) .
Q. What solvents and reaction conditions are critical for its synthesis?
- Methodological Answer :
- Solvents : Dichloromethane (DCM) or THF for coupling reactions due to their inertness and compatibility with acyl chlorides .
- Temperature : Conduct coupling at 0–20°C to control exothermic reactions .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (1:2 to 1:1) yields >90% purity .
Advanced Research Questions
Q. How does E/Z isomerism influence the reactivity of this compound?
- Methodological Answer :
- Isomer Stability : The (E)-isomer is thermodynamically favored due to reduced steric hindrance between the pyrazole and oxime groups. Confirm isomer ratio via H NMR (split peaks for Z-isomer) or X-ray .
- Reactivity : The (E)-isomer participates more readily in 1,3-dipolar cycloadditions (e.g., with alkynes) to form isoxazoles, as steric effects hinder the Z-isomer .
Q. What kinetic insights exist for reactions involving this oxime?
- Methodological Answer : Oxidation studies (e.g., with BAB [bis(acetoxy)iodobenzene]) reveal:
- Pseudo-First-Order Kinetics : Rate dependence on [oxidant] with .
- Acid Dependence : Rate decreases with increasing [HClO] (slope ≈ −0.5 in log-log plots), suggesting acid-catalyzed decomposition competes with oxidation .
Experimental Design : Use stopped-flow techniques for rapid kinetic analysis under pseudo-first-order conditions ([Oxime] ≫ [Oxidant]).
Q. How is this oxime utilized in coordination chemistry?
- Methodological Answer :
- Ligand Design : The oxime acts as a bidentate ligand via the N (pyrazole) and O (oxime) atoms. Mechanochemical synthesis with Cu(I) yields complexes like [Cu(oxime)Cl], confirmed via FT-IR (ν(C=N) ~1600 cm) and UV-Vis (d-d transitions at ~600 nm) .
- Applications : These complexes show catalytic activity in C–H functionalization. Optimize metal-to-ligand ratios (1:2 or 1:3) for enhanced stability .
Q. What role does this oxime play in synthesizing bioactive heterocycles?
- Methodological Answer :
- 1,3-Dipolar Cycloaddition : React with alkynes (e.g., propargyl bromide) under microwave irradiation to form 3-(anthracen-9-yl)isoxazoles. Use BF·EtO to cleave N–O bonds for subsequent functionalization .
- Antifungal Derivatives : Synthesize oxime esters (e.g., with pyrazole-4-carbonyl chloride) and screen against Candida albicans (MIC: 8–32 µg/mL). Correlate substituent electronegativity (e.g., CF) with bioactivity .
Q. How does the compound’s stability vary under acidic conditions?
- Methodological Answer :
- Decomposition Pathway : In HClO, the oxime hydrolyzes to 3-(1H-Pyrazol-1-yl)benzaldehyde. Monitor via H NMR (disappearance of oxime proton at δ 9.8 ppm) .
- Stabilization Strategies : Use buffered conditions (pH 6–7) or non-acidic catalysts (e.g., RuCl) to suppress decomposition during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
